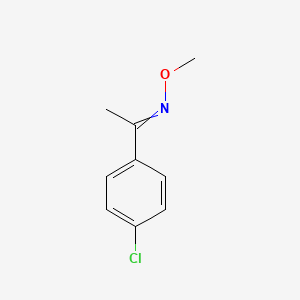

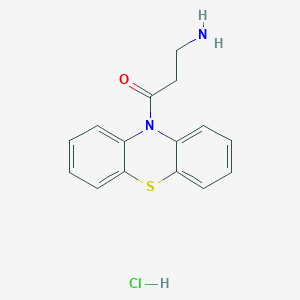

1-(4-chlorophenyl)-N-methoxyethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its derivatives, often involves regiospecific reactions. These processes highlight the importance of precise structural determination, which in some cases, can only be unambiguously determined through single-crystal X-ray analysis due to the complexity of the regioisomer formation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data. For instance, detailed DFT (Density Functional Theory) calculations with various basis sets offer precise information on geometry optimization, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore molecular electrostatic potential (MEP), HOMO - LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analyses, and intramolecular charge transfer using natural bond orbital (NBO) analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Palladium-catalyzed amination of aryl halides is a key reaction in the synthesis of compounds involving 4-chlorophenyl groups. This method highlights the versatility of such compounds in undergoing replacement reactions, where halogen atoms can be substituted with amino groups to form various amine derivatives. The conditions for these reactions, including the use of sodium tert-butoxide and the replacement of sulfonate by amino groups, are critical for achieving the desired products (Wolfe & Buchwald, 2003).

Wissenschaftliche Forschungsanwendungen

Transport and Luminescence in Naphthyl Phenylamine Model Compounds

Research has shown that compounds similar to "1-(4-chlorophenyl)-N-methoxyethanimine" exhibit significant effects on transport and luminescence properties. For instance, a study on naphthyl phenylamine (NPA) compounds with polar side groups, including chloro substitution, demonstrated variations in hole mobilities correlated with the dipole moments of the compounds. These findings are applicable in the development of organic light-emitting diodes (OLEDs), highlighting the compound's potential in electronic and photonic devices (Tong et al., 2004).

Synthesis and Spectroscopic Studies of Benzimidazole Derivatives

Another research area focuses on the structural and spectroscopic analysis of benzimidazole derivatives, including those with chlorophenyl groups. These studies contribute to understanding the molecular structure, electronic properties, and potential applications in designing novel materials and pharmaceuticals (Saral et al., 2017).

Antimicrobial Evaluation of Schiff Base Moiety

Compounds containing the chlorophenyl moiety have been synthesized and evaluated for their antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents against various pathogens (Kapadiya et al., 2020).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives, such as "1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene," have been investigated for their application in optical devices. These studies explore the potential of such compounds in enhancing the performance and efficiency of optical and photonic systems (Mostaghni et al., 2022).

Isomorphism and Crystal Structure Analysis

Research on the crystal structures of imidazole-4-imines, including chlorophenyl derivatives, has contributed to a deeper understanding of molecular interactions and stability. Such studies are crucial for material science, especially in designing compounds with specific crystalline properties (Skrzypiec et al., 2012).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, potential health effects, and precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions. This could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-methoxyethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706488 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-methoxyethanimine | |

CAS RN |

1219940-12-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent](/img/no-structure.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)